molecular formula C10H8INO B182565 (2-Iodoquinolin-3-yl)methanol CAS No. 101330-11-4

(2-Iodoquinolin-3-yl)methanol

Cat. No.: B182565
CAS No.: 101330-11-4
M. Wt: 285.08 g/mol
InChI Key: VUWYEQNEXNDCCO-UHFFFAOYSA-N
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Description

(2-Iodoquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H8INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the second position and a hydroxymethyl group at the third position of the quinoline ring makes this compound unique. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-3-yl)methanol typically involves the iodination of quinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes:

    Iodination: Starting with quinoline, the compound is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Hydroxymethylation: The iodinated quinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (2-Iodoquinolin-3-yl)methanal.

    Reduction: The compound can be reduced to form (2-Iodoquinolin-3-yl)methane.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: (2-Iodoquinolin-3-yl)methanal.

    Reduction: (2-Iodoquinolin-3-yl)methane.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Iodoquinolin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Iodoquinolin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit DNA synthesis by intercalating into DNA strands or by inhibiting topoisomerase enzymes.

Comparison with Similar Compounds

  • (2-Chloroquinolin-3-yl)methanol
  • (2-Bromoquinolin-3-yl)methanol
  • (2-Fluoroquinolin-3-yl)methanol

Comparison:

  • (2-Iodoquinolin-3-yl)methanol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can affect the compound’s interactions with biological targets and its overall stability.
  • (2-Chloroquinolin-3-yl)methanol and (2-Bromoquinolin-3-yl)methanol are similar in structure but may have different reactivity and biological properties due to the different halogen atoms.
  • (2-Fluoroquinolin-3-yl)methanol is less reactive due to the strong carbon-fluorine bond but may have unique properties in medicinal chemistry due to the influence of fluorine on metabolic stability and bioavailability.

Properties

IUPAC Name

(2-iodoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWYEQNEXNDCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542978
Record name (2-Iodoquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101330-11-4
Record name (2-Iodoquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-iodo-3-quinolinecarboxaldehyde (595 mg, 2.10 mmol) in 40 mL of CH3OH at 0° C. was added NaBH4 (86 mg, 2.31 mmol), and the mixture was stirred at 0° C. for 30 min. After concentrating the mixture to approximately one-half of its original volume, water (30 mL) was added and the mixture was allowed to stand at 5° C. overnight. The solids were filtered and the crude product (570 mg, 95%) was recrystallized from methanol to give 3-hydroxymethyl-2-iodoquinoline (505 mg, 84%) as colorless needles: mp 189°-190° C. 1H NMR (300 MHz, CDCl3) δ 8.19 (s, 1H), 7.99 (d, 1H, J=9 Hz), 7.87 (d, 1H, J=9 Hz), 7.68 (m, 1H), 7.58 (t, 1H, J=9 Hz), 5.45 (t, 1H, J=6 Hz), 4.66 (d, 2H, J=6 Hz); IR (nujol) 3350, 1580, 1320, 1125, 1060, 995, 755, 720, cm-1.
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-iodo-3-quinolinecarboxaldehyde (595 mg, 2 10 mmol) in 40 mL of CH3OH at 0° C. was added NaBH (86 mg, 2.31 mmol), and the mixture was stirred at 0° C. for 30 min. After concentrating the mixture to approximately one-half of its original volume, water (30 mL) was added and the mixture was allowed to stand at 5° C. overnight. The solids were filtered and the crude product (570 mg, 95%) was recrystallized from methanol to give 3-hydroxymethyl-2-iodoquinoline (505 mg, 84%) as colorless needles: mp 189°-190° C. 1H NMR (300 MHz, CDCl3)δ8.19 (s, 1H), 7.99 (d, 1H, J =9 Hz), 7.87 (d, 1H, J =9 Hz), 7.68 (m, 1H), 7.58 (t, 1H, J =9 Hz), 5.45 (t, 1H, J =6 Hz), 4.66 (d, 2H, J =6 Hz); IR (nujol) 3350, 1580, 1320, 1125, 1060, 995, 755, 720, cm-1.
Quantity
595 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaBH
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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